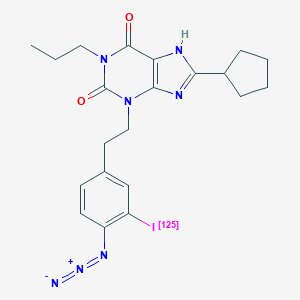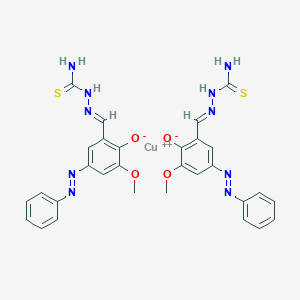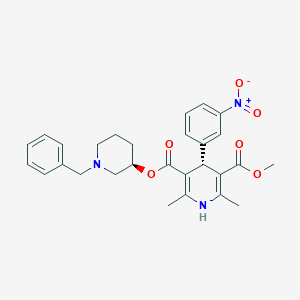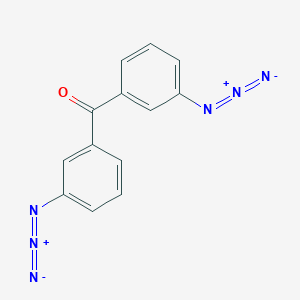
Bis(3-azidophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-azidophenyl)methanone, also known as BAM, is a compound that has been widely studied for its potential applications in various fields of science. It is a versatile compound that can be synthesized using different methods and has been found to have unique properties that make it useful in scientific research.
Aplicaciones Científicas De Investigación
Bis(3-azidophenyl)methanone has a wide range of scientific research applications. It has been used as a photoinitiator in the synthesis of polymers, as a crosslinking agent in the preparation of polymer networks, and as a precursor for the synthesis of other compounds. Bis(3-azidophenyl)methanone has also been used in the development of materials for optoelectronic devices, such as photovoltaic cells and light-emitting diodes. Additionally, Bis(3-azidophenyl)methanone has been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
Mecanismo De Acción
The mechanism of action of Bis(3-azidophenyl)methanone is not fully understood. However, it is believed that Bis(3-azidophenyl)methanone works by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, leading to cell death. Bis(3-azidophenyl)methanone has been found to be particularly effective against cancer cells, as cancer cells are more susceptible to ROS-induced damage than normal cells.
Efectos Bioquímicos Y Fisiológicos
Bis(3-azidophenyl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Bis(3-azidophenyl)methanone has also been found to inhibit the growth of cancer cells and to induce cell cycle arrest. Additionally, Bis(3-azidophenyl)methanone has been found to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bis(3-azidophenyl)methanone in lab experiments is its versatility. Bis(3-azidophenyl)methanone can be synthesized using different methods and can be used in a variety of applications. Additionally, Bis(3-azidophenyl)methanone has been found to have unique properties that make it useful in scientific research. However, there are also limitations to using Bis(3-azidophenyl)methanone in lab experiments. For example, Bis(3-azidophenyl)methanone is sensitive to light and can decompose upon exposure to light. This can make it difficult to handle and use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Bis(3-azidophenyl)methanone. One area of research is the development of new methods for synthesizing Bis(3-azidophenyl)methanone. Researchers are also exploring the use of Bis(3-azidophenyl)methanone in the development of new materials for optoelectronic devices. Additionally, researchers are studying the use of Bis(3-azidophenyl)methanone in the treatment of cancer, with the goal of developing new cancer therapies. Finally, researchers are exploring the use of Bis(3-azidophenyl)methanone in other areas of scientific research, such as materials science and nanotechnology.
Métodos De Síntesis
Bis(3-azidophenyl)methanone can be synthesized using different methods, including the reaction of 3-bromobenzoyl chloride with sodium azide, the reaction of 3-azidobenzoyl chloride with benzyl chloride, and the reaction of 3-azidobenzoic acid with benzoyl chloride. The most common method used to synthesize Bis(3-azidophenyl)methanone is the reaction of 3-bromobenzoyl chloride with sodium azide. This method involves the addition of sodium azide to a solution of 3-bromobenzoyl chloride in anhydrous ether. The resulting product is then purified using column chromatography.
Propiedades
Número CAS |
112028-53-2 |
|---|---|
Nombre del producto |
Bis(3-azidophenyl)methanone |
Fórmula molecular |
C13H8N6O |
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
bis(3-azidophenyl)methanone |
InChI |
InChI=1S/C13H8N6O/c14-18-16-11-5-1-3-9(7-11)13(20)10-4-2-6-12(8-10)17-19-15/h1-8H |
Clave InChI |
FWLDOWCNCDNUAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)C2=CC(=CC=C2)N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)C2=CC(=CC=C2)N=[N+]=[N-] |
Sinónimos |
3,3''-DIAZIDOBENZOPHENONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




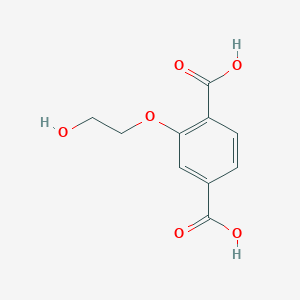
![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
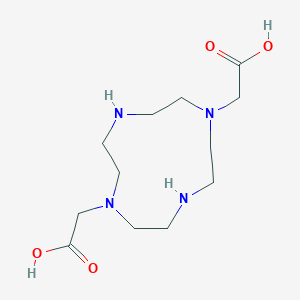
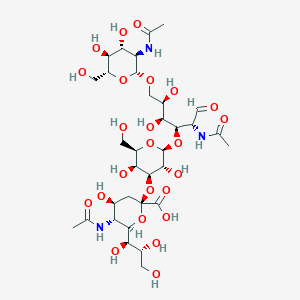
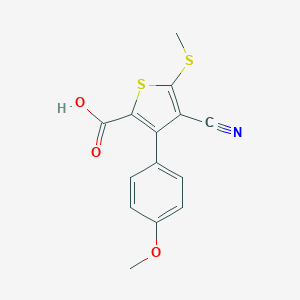
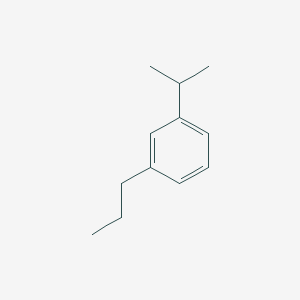
![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)
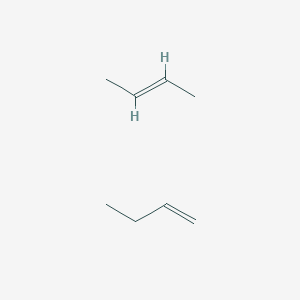
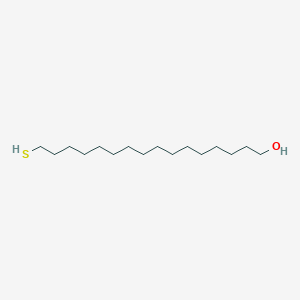
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
